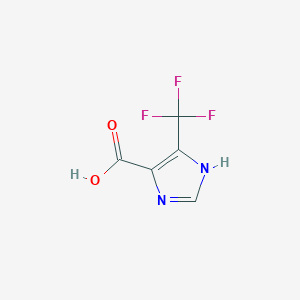
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
Trifluoromethylated compounds are widely used in various fields such as pharmaceuticals, agrochemicals, and functional materials . The trifluoromethyl group (-CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves various methods such as photo-initiation, enzyme-initiation, redox-initiation, and ultrasound-initiation . A preparation process of 3-bromine-5-trifluoro methyl aniline, an intermediate used for novel anticancer medicine, has been reported .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is often determined using techniques like NMR spectroscopy . The structure is subject to Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .
Chemical Reactions Analysis
Trifluoromethylated compounds undergo various chemical reactions. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety . The presence of two CF3 groups increases the population of the gauche conformers by a substituent electronic effect .
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is significant in the development of pharmaceutical drugs. This group is known to enhance the biological activity and metabolic stability of potential drug candidates. For instance, the trifluoromethyl group-containing drugs have been reviewed for their syntheses and uses for various diseases and disorders over the past 20 years .
Antimicrobial Agents
Compounds with the trifluoromethyl group have shown promising antimicrobial activity. They have been studied for their potential to act against various strains of bacteria and fungi. The presence of this group can lead to a considerable rise in acidity, which is beneficial in antimicrobial action .
Medicinal Chemistry Research
In medicinal chemistry, the presence of functional groups like boronic acid, which can be found in derivatives of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid , is crucial. These groups participate in chemical reactions such as Suzuki-Miyaura couplings, which are pivotal in creating complex molecules for therapeutic use.
Synthesis of BACE Inhibitors
The 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is an intermediate in the synthesis of β-secretase (BACE) inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer’s, where they help reduce the production of beta-amyloid peptides .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)9-1-10-3/h1H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYBSERVIMALSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669085 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
840490-23-5 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



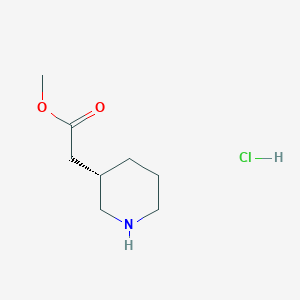
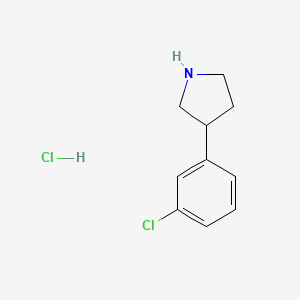
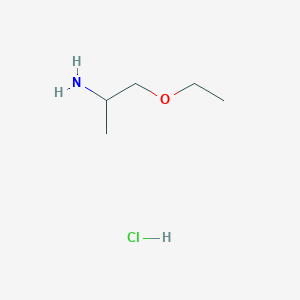
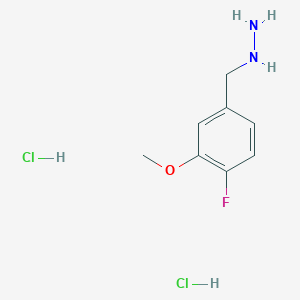
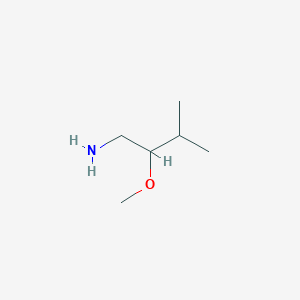
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
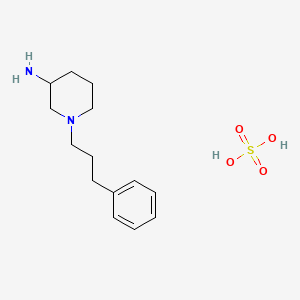



![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)

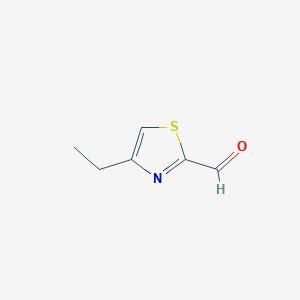
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)